1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde
Overview
Description
“3-(dimethylamino)-2-hydroxypropylamine” is a chemical compound with the molecular formula C6H16N2O and a molecular weight of 132.21 . It’s a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “3-(dimethylamino)-2-hydroxypropylamine” can be found in various chemical databases .Physical and Chemical Properties Analysis
“3-(dimethylamino)-2-hydroxypropylamine” is a liquid at room temperature . It has a boiling point of 206.8±25.0 °C and a density of 0.934±0.06 g/cm3 .Scientific Research Applications
Synthesis Methods
- Gold-Catalyzed Cycloisomerizations : A study by Kothandaraman et al. (2011) discusses the use of gold(I)-catalyzed cycloisomerization to prepare 1H-indole-2-carbaldehydes, which is a related compound to the one . This method shows operational simplicity and high efficiency across a variety of substrates, yielding products in good to excellent yields. It's suggested that the mechanism involves activation of the alkyne moiety by the gold(I) catalyst, leading to a series of reactions culminating in the formation of 1H-indole-2-carbaldehyde (Kothandaraman et al., 2011).
Chemical Reactions and Interactions
Synthesis and Reactions of Indoles : Research by Acheson et al. (1979) details the synthesis and reactions of various indole derivatives, including 1-hydroxyindole and 1-methoxyindole. These compounds have shown the potential to be substituted by electrophiles at specific positions and converted into different derivatives, indicating a wide range of chemical reactivity and applications (Acheson et al., 1979).
Microwave-assisted Synthesis of Indole-based Derivatives : Kathrotiya and Patel (2012) synthesized a series of indole-based chromene derivatives using microwave irradiation. This process highlights the versatility of indole derivatives in synthesizing compounds with potential antimicrobial activity (Kathrotiya & Patel, 2012).
Nucleophilic Substitution Reactions : Yamada et al. (2012) discuss the use of 1-methoxyindole-3-carbaldehyde in nucleophilic substitution reactions. This study demonstrates the diverse applications of indole derivatives in creating various substituted products, emphasizing their role in synthetic chemistry (Yamada et al., 2012).
Mechanism of Action
Target of Action
It is known that enzymes are considered the most attractive targets for drug development . The compound might interact with specific enzymes, altering their function and leading to therapeutic effects.
Mode of Action
It’s worth noting that the interaction of a compound with its targets often involves binding to specific sites on the target molecule, leading to changes in the target’s function .
Biochemical Pathways
It’s known that compounds with potential anticancer activity can significantly impact the therapeutic effects of enzymes against many diseases .
Pharmacokinetics
A related compound was used for the determination of two novel potential anticancer agents of aminoalkanol derivatives , suggesting that similar methods might be applicable to this compound.
Result of Action
It’s known that the inhibition of certain enzymes can have therapeutic effects, particularly in the context of cancer treatment .
Action Environment
Factors such as ph, temperature, and ionic strength are known to affect the activity of many compounds .
Safety and Hazards
Properties
IUPAC Name |
1-[3-(dimethylamino)-2-hydroxypropyl]indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-15(2)8-12(18)9-16-7-11(10-17)13-5-3-4-6-14(13)16/h3-7,10,12,18H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIBIKPQJCRKLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN1C=C(C2=CC=CC=C21)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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